molecular formula C15H26ClNOS B14669356 Ethanethiol, 2-((6-(o-tolyloxy)hexyl)amino)-, hydrochloride CAS No. 38920-69-3

Ethanethiol, 2-((6-(o-tolyloxy)hexyl)amino)-, hydrochloride

Cat. No.: B14669356
CAS No.: 38920-69-3
M. Wt: 303.9 g/mol
InChI Key: VPOCCJCAVCNUFN-UHFFFAOYSA-N
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Description

Ethanethiol, 2-((6-(o-tolyloxy)hexyl)amino)-, hydrochloride is a chemical compound with a complex structure that includes an ethanethiol group, a hexyl chain, and an o-tolyloxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethiol, 2-((6-(o-tolyloxy)hexyl)amino)-, hydrochloride typically involves multiple steps. One common method includes the reaction of 2-(o-tolyloxy)ethanol with hexylamine to form an intermediate, which is then reacted with ethanethiol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-((6-(o-tolyloxy)hexyl)amino)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, alkyl halides for substitution, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired product and may involve different temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, substituted amines from substitution reactions, and reduced thiols from reduction reactions .

Scientific Research Applications

Ethanethiol, 2-((6-(o-tolyloxy)hexyl)amino)-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethanethiol, 2-((6-(o-tolyloxy)hexyl)amino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The ethanethiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The o-tolyloxy group may interact with hydrophobic pockets in enzymes, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(o-Tolyloxy)ethylamine, hydrochloride
  • 2-(2-Chlorophenoxy)ethylamine, hydrochloride
  • 2-(Biphenyl-2-yloxy)ethylamine, hydrochloride

Uniqueness

Ethanethiol, 2-((6-(o-tolyloxy)hexyl)amino)-, hydrochloride is unique due to its combination of an ethanethiol group and an o-tolyloxy group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with similar compounds .

Properties

CAS No.

38920-69-3

Molecular Formula

C15H26ClNOS

Molecular Weight

303.9 g/mol

IUPAC Name

2-[6-(2-methylphenoxy)hexylamino]ethanethiol;hydrochloride

InChI

InChI=1S/C15H25NOS.ClH/c1-14-8-4-5-9-15(14)17-12-7-3-2-6-10-16-11-13-18;/h4-5,8-9,16,18H,2-3,6-7,10-13H2,1H3;1H

InChI Key

VPOCCJCAVCNUFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCCCCNCCS.Cl

Origin of Product

United States

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